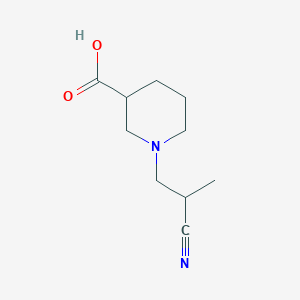

1-(2-Cyanopropyl)piperidine-3-carboxylic acid

Description

1-(2-Cyanopropyl)piperidine-3-carboxylic acid is a piperidine derivative with a cyano-functionalized propyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position. However, commercial availability of this compound has been discontinued, as indicated by multiple sourcing platforms . Its molecular formula is inferred as C₁₀H₁₄N₂O₂ (molecular weight: ~210.24 g/mol), though explicit data on its physicochemical properties (e.g., melting point, solubility) are scarce in the provided evidence.

Properties

IUPAC Name |

1-(2-cyanopropyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBUXOUCINMUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC(C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanopropyl reagents under controlled conditions. One common synthetic route includes the alkylation of piperidine with 2-cyanopropyl halides, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Cyanopropyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

1-(2-Cyanopropyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopropyl group can participate in binding interactions, while the piperidine ring provides structural stability. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Halogenation : The fluoropyridinyl group in CAS 2090639-76-0 enhances metabolic stability and bioavailability, a common strategy in drug design .

Biological Activity

1-(2-Cyanopropyl)piperidine-3-carboxylic acid (CAS No. 1176018-28-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanopropyl group and a carboxylic acid moiety. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Solubility | Soluble in water |

| Log P (octanol-water) | 1.24 |

| Melting Point | Not specified |

Pharmacological Profile

Research indicates that this compound exhibits notable activities against various biological targets:

The biological effects of this compound likely involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.

- Modulation of Neurotransmitter Receptors : Piperidine derivatives often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and evaluation of piperidinothiosemicarbazones found that structural modifications significantly influenced their antimicrobial activity against M. tuberculosis. The findings indicated that certain substitutions improved potency, suggesting a structure-activity relationship critical for developing new antimicrobial agents .

Study 2: Cytotoxicity Assessment

In vitro assessments revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is essential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.